Methyl 4-chloro-3-formylbenzoate

Catalog No.
S810731
CAS No.
1044920-98-0
M.F
C9H7ClO3
M. Wt
198.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-3-formylbenzoate

CAS Number

1044920-98-0

Product Name

Methyl 4-chloro-3-formylbenzoate

IUPAC Name

methyl 4-chloro-3-formylbenzoate

Molecular Formula

C9H7ClO3

Molecular Weight

198.6 g/mol

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3

InChI Key

SCKJKFNMDKHELA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C=O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C=O

Methyl 4-chloro-3-formylbenzoate is an organic compound with the chemical formula C9H7ClO3C_9H_7ClO_3 and a molecular weight of 198.60 g/mol. It is characterized by a benzene ring substituted with a formyl group and a chlorine atom at specific positions, which contributes to its unique chemical properties. The compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications due to its reactivity and potential biological activity.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid, yielding methyl 4-chloro-3-carboxybenzoate.
  • Reduction: The formyl group can be reduced to generate a hydroxymethyl group, resulting in methyl 4-chloro-3-hydroxymethylbenzoate.
  • Substitution: The chlorine atom can be replaced with various nucleophiles (e.g., amines or thiols), leading to a range of substituted benzoates.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

Research indicates that methyl 4-chloro-3-formylbenzoate exhibits potential biological activity. Its mechanism of action involves interactions with specific molecular targets, primarily through nucleophilic addition reactions facilitated by the formyl group. Additionally, the chlorine atom's ability to undergo substitution reactions allows for modulation of enzyme activity and other protein functions, which could lead to various biological effects.

Methyl 4-chloro-3-formylbenzoate can be synthesized through several methods:

  • Laboratory Synthesis:
    • A common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with methanol in the presence of a palladium catalyst and triethylamine at 60°C. This process yields the desired product after purification.
  • Industrial Production:
    • Industrial methods typically mirror laboratory synthesis but utilize continuous flow reactors and automated systems to enhance efficiency and yield. These methods facilitate large-scale production while maintaining reaction conditions similar to those used in smaller-scale laboratory settings.

Methyl 4-chloro-3-formylbenzoate has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is utilized in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
  • Medicine: Investigated for potential therapeutic properties and as a building block for drug development.
  • Industry: Employed in producing dyes, pigments, and other industrial chemicals.

Studies on methyl 4-chloro-3-formylbenzoate's interactions reveal its capacity to engage with specific molecular targets. The formyl group facilitates nucleophilic addition reactions, while the chlorine atom allows for substitution reactions that can alter the activity of enzymes and other proteins. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications.

Several compounds share structural similarities with methyl 4-chloro-3-formylbenzoate, each exhibiting distinct characteristics:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-formylbenzoateSimilar structure but lacks chlorineLess reactive due to absence of chlorine
Methyl 3-formylbenzoateFormyl group positioned differentlyAlters reactivity patterns compared to target
Methyl 4-chloro-3-nitrobenzoateContains a nitro group instead of a formyl groupNitro group introduces different reactivity
Methyl 3-chloro-4-formylbenzoateChlorine atom at a different positionChanges interaction dynamics with biological targets
Methyl 4-chloro-3-methylbenzoateContains a methyl group instead of a formyl groupAffects solubility and physical properties

Methyl 4-chloro-3-formylbenzoate is unique due to its combination of both a formyl group and a chlorine atom on the benzene ring. This combination allows for a diverse range of

XLogP3

1.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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